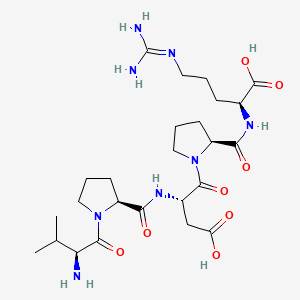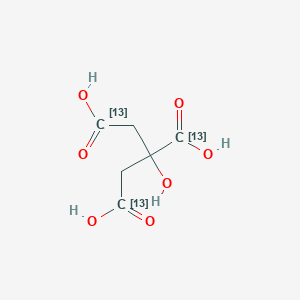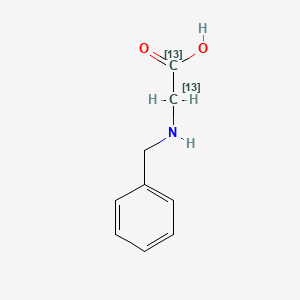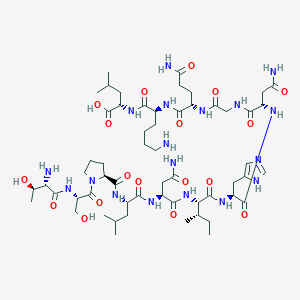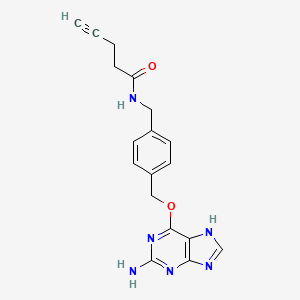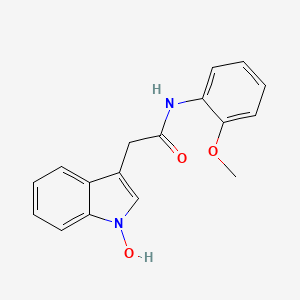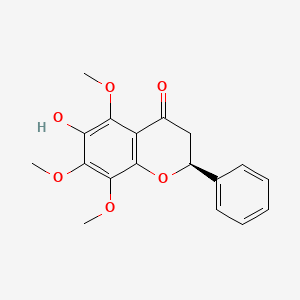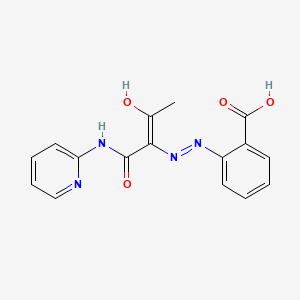
sRANKL-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sRANKL-IN-3, also known as Compound S3-15, is a potent, orally active, and selective inhibitor of soluble receptor activator of nuclear factor kappa B ligand (sRANKL). It has an inhibitory concentration (IC50) of 0.19 micromolar. This compound is primarily used in research related to osteoporosis due to its ability to inhibit soluble receptor activator of nuclear factor kappa B (RANK) - receptor activator of nuclear factor kappa B ligand (RANKL) interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-3 involves multiple steps, including the formation of benzoic acid derivatives. The key steps include:
Formation of Benzoic Acid Derivative: The initial step involves the preparation of benzoic acid, 2-[2-[2-oxo-1-[(2-pyridinylamino)carbonyl]propylidene]hydrazinyl]-.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
sRANKL-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
sRANKL-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of soluble receptor activator of nuclear factor kappa B ligand interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bone resorption and related pathways.
Wirkmechanismus
sRANKL-IN-3 exerts its effects by selectively binding to soluble receptor activator of nuclear factor kappa B ligand. It has a high binding affinity to soluble receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 5.78 micromolar) and is significantly stronger than binary receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 124 micromolar) . The compound inhibits osteoclastogenesis in a dose-dependent manner and suppresses receptor activator of nuclear factor kappa B ligand-mediated nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Additionally, it induces apoptosis in mature osteoclasts and attenuates bone resorption .
Vergleich Mit ähnlichen Verbindungen
sRANKL-IN-3 is unique due to its high selectivity and potency as a soluble receptor activator of nuclear factor kappa B ligand inhibitor. Similar compounds include:
Osteoprotegerin: A decoy receptor for receptor activator of nuclear factor kappa B ligand that inhibits its interaction with receptor activator of nuclear factor kappa B.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
Eigenschaften
Molekularformel |
C16H14N4O4 |
|---|---|
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
2-[[(E)-3-hydroxy-1-oxo-1-(pyridin-2-ylamino)but-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19? |
InChI-Schlüssel |
POMSQYBRHUFFDO-VKZHOKTNSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)NC1=CC=CC=N1)\N=NC2=CC=CC=C2C(=O)O)/O |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
